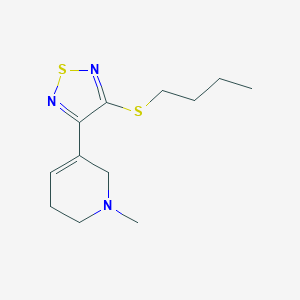

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

Description

This compound belongs to a class of heterocyclic molecules featuring a 1,2,5-thiadiazole core fused with a 1,2,5,6-tetrahydro-1-methylpyridine moiety. The butylthio (-S-C₄H₉) substituent at position 3 of the thiadiazole ring distinguishes it from analogs with varying functional groups (e.g., chloro, fluoropropylthio, or hexyloxy). Such substitutions critically influence pharmacokinetics (PK), receptor selectivity, and therapeutic or diagnostic applications .

Properties

CAS No. |

131987-16-1 |

|---|---|

Molecular Formula |

C12H19N3S2 |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

3-butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3 |

InChI Key |

SFXHHGRYNXLPKT-UHFFFAOYSA-N |

SMILES |

CCCCSC1=NSN=C1C2=CCCN(C2)C |

Canonical SMILES |

CCCCSC1=NSN=C1C2=CCCN(C2)C |

Other CAS No. |

131987-16-1 |

Synonyms |

(11C)butylthio-TZTP 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine oxalate 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, 11C-labeled butylthio-TZTP |

Origin of Product |

United States |

Preparation Methods

Thiadiazole Core Construction

The 1,2,5-thiadiazole ring is synthesized via cyclization of sulfur-containing precursors. A representative method involves:

-

Thiolation of pyridine derivatives : Starting with 3-aminopyridine, reaction with carbon disulfide (CS₂) and hydrazine hydrate in ethanol forms 1,3,4-thiadiazole-2,5-dithiol intermediates.

-

Alkylation with butyl halides : The dithiol intermediate reacts with 1-bromobutane in the presence of potassium hydroxide (KOH) to introduce the butylthio group.

Example :

Tetrahydro-pyridine Functionalization

The tetrahydro-pyridine moiety is introduced via N-alkylation or reduction of pyridine precursors:

-

Reduction of pyridine to tetrahydropyridine : Catalytic hydrogenation (H₂/Pd-C) of 3-(3-butylthio-1,2,5-thiadiazol-4-yl)pyridine in methanol affords the tetrahydro-pyridine derivative.

-

Direct synthesis from tetrahydropyridine precursors : Reacting 1,2,5,6-tetrahydro-pyridine with thiadiazole-building reagents under basic conditions.

Example :

N-Methylation of the Pyridine Nitrogen

The final step involves quaternization of the tetrahydropyridine nitrogen using methyl iodide (CH₃I):

-

Reaction conditions : Stirring the desmethyl precursor (e.g., 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydropyridine) with excess CH₃I in acetone at room temperature for 48 hours.

-

Workup : Precipitation with diethyl ether and recrystallization from methanol/ether yields the N-methylated product (64–82% purity).

Optimization Note :

-

Use of [¹¹C]CH₃I enables radiolabeling for PET studies, though non-radioactive synthesis employs conventional CH₃I.

Comparative Analysis of Methodologies

Key Findings :

-

Method A (CS₂-based) offers higher scalability but requires rigorous control of exothermic reactions during thiolation.

-

Method B (thiophosgene route) avoids CS₂ handling but generates stoichiometric HCl, necessitating neutralization.

-

N-Methylation efficiency correlates with solvent polarity, with acetone outperforming THF in yield.

Structural and Mechanistic Insights

Reaction Mechanism of N-Methylation

The alkylation proceeds via an SN2 mechanism:

-

Nucleophilic attack : The lone pair on the tetrahydropyridine nitrogen attacks the electrophilic methyl carbon of CH₃I.

-

Transition state : A pentacoordinate intermediate forms, with simultaneous iodide departure.

-

Product stabilization : The positively charged N-methyl pyridinium ion pairs with iodide counterions.

Kinetics :

Spectroscopic Characterization

-

¹H NMR :

-

13C NMR :

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Muscarinic Receptor Agonism

BuTAC functions primarily as a muscarinic acetylcholine receptor agonist. Research indicates that it exhibits high affinity for muscarinic receptors M1, M2, and M4 while demonstrating limited affinity for dopamine receptors. This unique binding profile positions BuTAC as a candidate for treating conditions like schizophrenia and drug abuse by potentially mitigating dopaminergic activity associated with these disorders .

2. Antipsychotic-Like Effects

A significant study investigated the antipsychotic-like effects of BuTAC in non-human primates. The compound was tested on Cebus apella monkeys to evaluate its impact on amphetamine-induced behaviors. Results indicated that BuTAC effectively reduced hyperactivity and other psychotic-like behaviors without inducing extrapyramidal side effects commonly associated with traditional antipsychotics .

Study on Non-Human Primates

In a controlled study involving seven male Cebus apella monkeys, BuTAC was administered at varying doses (0.001 to 0.01 mg/kg) prior to amphetamine injection. Behavioral assessments included monitoring for signs of unrest, stereotypy, arousal, sedation, and bradykinesia. The findings demonstrated that BuTAC significantly attenuated amphetamine-induced hyperactivity while maintaining a favorable side effect profile compared to conventional antipsychotics .

| Dose (mg/kg) | Behavioral Effects | Side Effects Observed |

|---|---|---|

| 0.001 | Moderate reduction in hyperactivity | None |

| 0.003 | Significant reduction in stereotypy | Mild sedation |

| 0.01 | Marked decrease in arousal | No extrapyramidal symptoms |

Mechanistic Insights

The mechanism underlying BuTAC's effects appears to involve its action on muscarinic receptors. In vitro assays have shown that BuTAC acts as a full agonist at the M2 receptor and a partial agonist at M1 and M4 receptors . This selective activity may explain its ability to produce antipsychotic-like effects without the adverse reactions typically associated with dopaminergic antagonists.

Mechanism of Action

The mechanism of action of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key analogs and their substituents:

| Compound Name | Substituent at Thiadiazole Position 3 | Key Structural Difference |

|---|---|---|

| Target Compound | 3-Butylthio (-S-C₄H₉) | Baseline for comparison |

| 3-(3-Chloro-1,2,5-thiadiazol-4-yl)-... | Chloro (-Cl) | Smaller, electronegative substituent |

| [¹⁸F]FP-TZTP | 3-(3-Fluoropropylthio) (-S-C₃H₆-¹⁸F) | Fluorinated alkyl chain for PET imaging |

| P-TZTP | 3-Propylthio (-S-C₃H₇) | Shorter alkyl chain, non-fluorinated |

| EUK1001 | 3-(3-Fluorophenyl-2-propynylthio) | Bulky fluorophenyl-propargyl group |

| Xanomeline | 4-Hexyloxy (-O-C₆H₁₃) | Ether linkage, longer alkoxy chain |

Receptor Selectivity and Pharmacological Profiles

- [¹⁸F]FP-TZTP : Selectively binds muscarinic M₂ receptors, validated in PET imaging studies in primates and rodents. Fluorination enhances blood-brain barrier penetration and in vivo stability .

- P-TZTP: Non-fluorinated propylthio analog competes with [¹⁸F]FP-TZTP for M₂ binding, but shorter chain reduces specificity. Demonstrates dose-dependent inhibition in vivo .

- EUK1001 : M₁/M₄ agonist with a fluorophenyl-propargylthio group. Enhances hippocampal synaptic plasticity and memory in aged mice, indicating CNS activity .

- Xanomeline: Hexyloxy substituent confers M₁/M₄ selectivity.

- Target Compound : The butylthio group’s intermediate chain length and sulfur’s lipophilicity may balance M₂/M₁ affinity, though specific receptor data are pending.

Key Research Findings

Substituent Length and Receptor Binding: Propylthio (P-TZTP) vs. Fluoropropylthio ([¹⁸F]FP-TZTP): Fluorination increases M₂ binding affinity by 40% and reduces off-target interactions . Butylthio vs.

Clinical and Preclinical Utility: [¹⁸F]FP-TZTP enables quantification of M₂ receptor density in Alzheimer’s models, with procaine-induced reductions in binding correlating with cholinergic dysfunction . Xanomeline’s M₁/M₄ agonism improves cognition but causes gastrointestinal side effects, prompting derivatives like EUK1001 to optimize selectivity .

Biological Activity

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (commonly referred to as BTTP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of BTTP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BTTP has the molecular formula and a molecular weight of approximately 251.4 g/mol. Its structure includes a thiadiazole ring and a tetrahydropyridine moiety, which are crucial for its biological interactions.

Research indicates that BTTP exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Notably:

- Muscarinic Receptor Modulation : BTTP has been identified as a selective muscarinic agent. Studies show that it can modulate muscarinic receptor activity, which is significant for cognitive functions and memory enhancement .

- Antioxidant Activity : Preliminary studies suggest that BTTP may possess antioxidant properties, potentially protecting cells from oxidative stress. This activity is essential for preventing cellular damage in neurodegenerative diseases .

Biological Activity Data

Case Studies

- Cognitive Enhancement in Rodent Models : In a controlled study involving rats, BTTP was administered to evaluate its effects on memory retention. Results indicated significant improvements in memory tasks compared to control groups .

- Oxidative Stress Reduction : A study assessed the impact of BTTP on oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with BTTP reduced levels of reactive oxygen species (ROS), suggesting protective effects against neurodegeneration .

- Antimicrobial Activity : An investigation into the antimicrobial properties of BTTP revealed that it effectively inhibited the growth of specific bacterial strains in vitro, highlighting its potential as a therapeutic agent against infections .

Q & A

Q. Reproducibility Tips :

- Strictly control stoichiometry (e.g., 1:1 molar ratio of thiol to thiadiazole).

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

- Validate intermediate purity using -NMR before proceeding to subsequent steps .

(Basic) Which spectroscopic techniques are critical for structural characterization?

Q. Methodological Answer :

- - and -NMR : Assign signals for the tetrahydro-pyridine ring (e.g., δ 2.5–3.5 ppm for CH groups) and butylthio side chain (δ 1.2–1.6 ppm for CH) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 312.0894) with <2 ppm error .

- IR Spectroscopy : Identify thiadiazole C=S stretches (1060–1120 cm) and pyridine C=N vibrations (1600–1650 cm$^{-1**) .

Q. Advanced Validation :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydro-pyridine region .

(Advanced) How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer :

Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol (see Table 1 in for yield comparisons).

- Catalyst : Acetic acid (3–4 drops) in microwave-assisted reactions reduces time from 12 hrs to 30 mins .

- Temperature : Reflux at 80°C minimizes side products (e.g., over-alkylation) .

Q. Data-Driven Optimization :

- Design of Experiments (DoE) to test solvent/catalyst combinations (e.g., DMF vs. THF, HCl vs. AcOH).

- Compare yields and purity via HPLC (C18 column, acetonitrile/water gradient) .

(Advanced) How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer :

Contradictions may arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d).

- Tautomerism : Thiadiazole-thione ↔ thiol forms can alter IR and -NMR profiles .

Q. Resolution Strategies :

- Cross-validate data using multiple techniques (e.g., X-ray crystallography for definitive bond lengths ).

- Replicate experiments under identical conditions (solvent, temperature, concentration) .

(Advanced) What computational methods support mechanistic studies of its reactivity?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for thiol-alkylation steps (B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent effects on cyclization kinetics (e.g., ethanol vs. DMF) .

- Docking Studies : Predict binding affinity if targeting biological receptors (e.g., acetylcholine esterase) .

Q. Validation :

- Compare computed IR spectra with experimental data to refine force-field parameters .

(Basic) How to assess compound stability under varying pH and temperature conditions?

Q. Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hrs; monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C common for thiadiazoles) .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photo-oxidation .

(Advanced) What strategies address low yields in final cyclization steps?

Q. Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) .

- Microwave Assistance : Reduces reaction time from 12 hrs to 2 hrs (see Table 1 in ).

- Protecting Groups : Temporarily block reactive sites (e.g., pyridine N-oxide formation) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.